molecular formula C12H10BrNO3 B1505181 Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate CAS No. 668971-61-7

Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B1505181
CAS No.: 668971-61-7
M. Wt: 296.12 g/mol
InChI Key: HIFXPAVHYPNJTR-UHFFFAOYSA-N
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Description

Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate is a chemical compound characterized by its bromophenyl group attached to an oxazole ring, which is further esterified with ethyl carboxylate

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromobenzoic acid and ethyl chloroformate.

  • Reaction Steps: The reaction involves the formation of an oxazole ring through cyclization, followed by esterification.

  • Conditions: The cyclization step is usually performed under acidic conditions, while the esterification is carried out using an alcohol (ethanol) and a catalyst (e.g., sulfuric acid).

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines are employed.

Major Products Formed:

  • Oxidation Products: Oxalic acid derivatives.

  • Reduction Products: Reduced oxazole derivatives.

  • Substitution Products: Cyanide or amine-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand the interaction with various biomolecules. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in electrophilic substitution reactions, while the oxazole ring can participate in hydrogen bonding and pi-stacking interactions. These interactions can modulate biological pathways and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

  • Ethyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate: Similar structure with a chlorine substituent instead of bromine.

  • Ethyl 5-(2-fluorophenyl)-1,2-oxazole-3-carboxylate: Fluorine substituent replacing bromine.

  • Ethyl 5-(2-iodophenyl)-1,2-oxazole-3-carboxylate: Iodine substituent in place of bromine.

Uniqueness: Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate stands out due to the bromine atom, which imparts unique chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo counterparts.

This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)10-7-11(17-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFXPAVHYPNJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701691
Record name Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668971-61-7
Record name Ethyl 5-(2-bromophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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